
3,4-Dichloronitrobenzene
Overview
Description
3,4-Dichloronitrobenzene (3,4-DCNB; CAS 99-54-7) is a chlorinated nitroaromatic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. It exists as a colorless to pale yellow crystalline solid with a melting point of 39–45°C and a boiling point of 255–256°C. Its low water solubility (151 mg/L at 20°C) and high density (1.7 g/cm³) reflect its hydrophobic nature .
Preparation Methods
Traditional Mixed-Acid Nitration
Reaction Mechanism and Conditions
The conventional synthesis involves nitrating 1,2-dichlorobenzene (1,2-DCB) using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution of the nitro group (-NO₂) at the para position relative to the chlorine substituents . The reaction proceeds under isothermal conditions at 70°C, with a molar ratio of 1,2-DCB to HNO₃ typically maintained at 1:1.1 to ensure complete conversion .
Key parameters :
Continuous Flow Systems
Modern implementations employ continuous flow reactors to enhance reproducibility and safety. In such systems, 1,2-DCB, H₂SO₄, and HNO₃ are pumped through temperature-controlled modules, achieving 98% yield with a residence time of 17–22 minutes . This method minimizes side products like 2,3-dichloronitrobenzene (2,3-DCNB), which typically constitutes <2% of the output .
Table 1: Performance of Continuous Flow Nitration
Parameter | Value | Source |
---|---|---|
Yield of 3,4-DCNB | 98% | |
Byproduct (2,3-DCNB) | <2% | |
Throughput | 6.74 kg/h (organic phase) |
Limitations
Despite high yields, this method generates significant quantities of spent acid (≈1.5 kg per kg of product), necessitating costly neutralization or reconcentration . Additionally, precise temperature control is critical to avoiding polynitration or decomposition.
Adiabatic Nitration
Process Overview
Adiabatic nitration eliminates external cooling by utilizing the reaction’s exothermic heat to drive the process. A mixture of 1,2-DCB, HNO₃ (60–65%), and H₂SO₄ (88%) is intensively mixed (3–30 W/l energy input), initiating a temperature rise from 30°C to 48–57°C . This approach reduces sulfuric acid consumption by 40% compared to traditional methods .
Selectivity and Byproduct Formation
Under adiabatic conditions, the selectivity for 3,4-DCNB reaches 84.4–80.4%, with 2,3-DCNB forming 11.2–11.9% of the product . The absence of cooling allows rapid reaction completion (<10 minutes), suppressing dinitro byproducts (<0.08%) .
Table 2: Adiabatic Process Metrics
Parameter | Value | Source |
---|---|---|
Initial temperature | 30°C | |
Final temperature | 48–57°C | |
3,4-DCNB selectivity | 80.4–84.4% | |
2,3-DCNB formation | 11.2–11.9% |
Environmental and Economic Advantages
Adiabatic systems enable nearly waste-acid-free operations, as the spent acid is reconcentrated and recycled. This reduces disposal costs by ≈70% and cuts energy consumption by 25% . However, the method requires advanced reactor design to manage rapid heat release.
Solid Acid-Catalyzed Nitration
Catalyst Selection and Mechanism
p-Toluenesulfonic acid (PTSA) serves as a recyclable solid acid catalyst, replacing H₂SO₃ in the nitration of 1,2-DCB. The reaction occurs at 50–60°C, with 98% HNO₃ added dropwise to ensure controlled nitro group insertion . PTSA’s strong acidity (pKa = -2.8) facilitates protonation of HNO₃, generating the nitronium ion (NO₂⁺) essential for electrophilic substitution .
Performance and Purity
This method achieves 98% yield with 99.8% purity, surpassing traditional approaches in both metrics . The solid catalyst is separated via filtration, simplifying downstream processing and enabling reuse for up to five cycles without significant activity loss .
Table 3: Solid Acid Catalysis Outcomes
Parameter | Value | Source |
---|---|---|
Reaction temperature | 50–60°C | |
Catalyst loading | 5 wt% (relative to 1,2-DCB) | |
Purity of 3,4-DCNB | >99.8% |
Sustainability Considerations
By avoiding liquid acids, this method reduces corrosive waste generation by 90%. However, the higher cost of PTSA and the need for periodic catalyst regeneration may limit industrial scalability.
Comparative Analysis of Methods
Table 4: Method Comparison
Parameter | Traditional | Adiabatic | Solid Acid |
---|---|---|---|
Yield | 98% | 84.4% | 98% |
Byproducts | <2% | 11.9% | <0.2% |
Waste acid generation | High | Low | None |
Energy efficiency | Moderate | High | Moderate |
Scalability | High | High | Moderate |
Environmental and Industrial Implications
The adiabatic and solid acid methods represent significant advancements in sustainable chemical synthesis. Adiabatic nitration’s waste reduction aligns with circular economy principles, while solid catalysis minimizes hazardous waste. However, industry adoption remains cautious due to higher capital costs and operational complexity. Future research should focus on optimizing catalyst longevity and reactor design to enhance viability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloronitrobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3,4-dichloroaniline using hydrogenation over a platinum or palladium catalyst.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by a nucleophile.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions for nucleophilic aromatic substitution.
Major Products:
Scientific Research Applications
Chemical Synthesis and Industrial Applications
3,4-DCNB serves primarily as an intermediate in the synthesis of dyes, pharmaceuticals , and agrochemicals . Its role as a precursor in the production of various chemical compounds makes it essential in the chemical industry.
- Dye Manufacturing : 3,4-DCNB is utilized in synthesizing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
- Pharmaceuticals : It is involved in producing active pharmaceutical ingredients (APIs), particularly those requiring chlorinated aromatic compounds.
- Agrochemicals : The compound is also used in the formulation of pesticides and herbicides.
Catalytic Applications
Recent studies have highlighted the use of 3,4-DCNB in catalytic processes, particularly in hydrogenation reactions.
Hydrogenation Studies
Research indicates that platinum (Pt) catalysts supported on various carbon materials exhibit enhanced performance for the selective hydrogenation of 3,4-DCNB. For instance:
Catalyst Type | Reaction Rate (h⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Pt/CNT | 31,176 | 10 |
Pt/GF | 21,176 | 12.9 |
Pt/AC | 4,312 | 39.3 |
The Pt/CNT catalyst demonstrated superior catalytic efficiency due to its lower activation energy and higher reaction rates across various temperatures .
Biocatalytic Approaches
Biocatalytic methods using microorganisms like Diaphorobacter sp. have been explored for the degradation of nitroaromatic compounds including 3,4-DCNB. These studies focus on enhancing enzymatic activity through genetic engineering and computational design to improve bioremediation processes .
Environmental Applications
3,4-DCNB is recognized as an environmental pollutant due to its persistence and toxicity. Research has focused on its degradation pathways and remediation strategies:
- Biodegradation : Certain bacterial strains can utilize 3,4-DCNB as a carbon source, converting it into less harmful products like dichlorocatechol. This process is crucial for mitigating the environmental impact of nitroaromatic pollutants .
- Monitoring Environmental Contaminants : The compound can be monitored using polar organic chemical integrative samplers (POCIS), which help assess water quality by measuring concentrations over time .
Case Study 1: Hydrogenation Efficiency
A study conducted on various Pt catalysts demonstrated that the choice of support material significantly influences the catalytic activity for hydrogenating 3,4-DCNB. The Pt/CNT showed a remarkable increase in reaction rates compared to other supports due to its superior substrate activation capabilities .
Case Study 2: Biodegradation Mechanisms
Research on Diaphorobacter sp. highlighted its ability to biodegrade 3,4-DCNB effectively through dioxygenation pathways. The engineered strain exhibited enhanced degradation rates, showcasing potential applications in bioremediation strategies for contaminated sites .
Mechanism of Action
The mechanism of action of 3,4-dichloronitrobenzene involves its interactions with molecular targets such as enzymes and receptors. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the nitro group . In reduction reactions, the nitro group is reduced to an amine group through the transfer of hydrogen atoms from the catalyst .
Comparison with Similar Compounds
This section compares 3,4-DCNB with structurally related dichloronitrobenzene isomers and other substituted nitrobenzenes. Key differences in physical properties, reactivity, toxicity, and applications are highlighted.
Structural Isomers of Dichloronitrobenzene
Estimated based on isomer trends; †Higher values indicate greater inhibition of *Cucumis sativus germination.
Key Observations :
- Reactivity : 3,4-DCNB undergoes selective hydrogenation to 3,4-dichloroaniline with minimal dehalogenation (<2%) using W-4 Raney-Ni catalysts, whereas 2,4-DCNB may follow different pathways due to steric and electronic effects .
- Crystallinity: 3,4-DCNB forms two solvates (e.g., with methanol or ethanol) and exhibits distinct crystal packing influenced by Cl and NO₂ group interactions, unlike 2,5-DCNB, which has a simpler lattice .
- Solubility: 3,4-DCNB’s solubility in methanol increases from 0.12 mol/kg (278.15 K) to 0.38 mol/kg (303.15 K), reflecting temperature-dependent behavior shared across isomers .
Comparison with Other Substituted Nitrobenzenes
Toxicity Trends :
- 3,4-DCNB exhibits higher toxicity to Tetrahymena pyriformis (log IGC₅₀⁻¹ = 1.24) compared to 3,5-DCNB (1.16) and 2,5-DCNB (1.18), likely due to enhanced bioavailability from its substituent arrangement .
- In plant models, 3,4-DCNB’s germination inhibition (log(1/EC₅₀) = 1.16) exceeds that of 2,4-DCNB (0.99), highlighting positional effects on phytotoxicity .
Industrial and Environmental Considerations
- Synthesis : 3,4-DCNB is produced via chlorination of para-chloronitrobenzene using FeCl₃ catalysts, whereas 2,4-DCNB requires nitration of dichlorobenzene .
- Environmental Impact : 3,4-DCNB’s low water solubility and high log P (2.83) contribute to bioaccumulation risks, necessitating stringent disposal protocols .
Biological Activity
3,4-Dichloronitrobenzene (3,4-DCNB) is a chlorinated aromatic compound widely used as an intermediate in the synthesis of agricultural chemicals and dyes. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article reviews the biological effects, degradation pathways, and toxicity of 3,4-DCNB, supported by relevant research findings and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 192.00 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents such as methanol and ethanol; limited solubility in water .
Toxicity and Sensitization
Research indicates that 3,4-DCNB exhibits significant toxicity. It has been shown to cause skin sensitization and allergic reactions in humans. A study highlighted that exposure to 3,4-DCNB can lead to eczematous sensitization, particularly affecting individuals with prior exposure to similar compounds .
The biological activity of 3,4-DCNB is primarily linked to its interaction with cellular components. It acts as an electrophile, capable of forming adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. This mechanism underlies its classification as a possible carcinogen .
Biodegradation Pathways
Recent studies have elucidated the microbial degradation pathways for 3,4-DCNB. Notably, a strain of Diaphorobacter was found to utilize 3,4-DCNB as a carbon source, converting it into less harmful products. The key enzymatic reactions involved include:
- Initial Dioxygenation : The conversion of 3,4-DCNB to 3,4-dichlorocatechol (34DCC) via dioxygenase enzymes.
- Ring Cleavage : Subsequent breakdown of 34DCC into simpler compounds through chlorocatechol dioxygenases.
This pathway is crucial for bioremediation efforts aimed at detoxifying environments contaminated with nitroaromatic compounds .
Case Study 1: Sensitization in Occupational Exposure
A case study examined workers exposed to 3,4-DCNB in an industrial setting. The findings indicated a high incidence of allergic dermatitis among workers handling the compound. The study emphasized the need for protective measures and monitoring of occupational exposure levels.
Case Study 2: Microbial Degradation
Another significant study focused on the microbial degradation of 3,4-DCNB in contaminated soils. Researchers isolated specific bacterial strains capable of degrading 3,4-DCNB efficiently. The study provided insights into the genetic basis for this degradation, identifying key genes involved in the catabolic pathways .
Table 1: Summary of Biological Effects of this compound
Q & A
Q. Basic: What are the standard synthetic routes for 3,4-DCNB, and how can reaction parameters be optimized for higher yields?
Answer:
3,4-DCNB is typically synthesized via nitration of 1,2-dichlorobenzene. A key method involves mixed acid nitration (HNO₃/H₂SO₄) under controlled conditions. Evidence from industrial processes shows that optimizing temperature (40–60°C) and stoichiometric ratios of nitric acid reduces byproducts like isomers (e.g., 2,5-DCNB) . Continuous flow synthesis, as demonstrated in recent studies, improves safety and yield (up to 95%) by minimizing thermal runaway risks and enhancing mixing efficiency . Key parameters include residence time (10–30 minutes) and acid concentration (70–90% H₂SO₄). Post-synthesis purification via recrystallization in ethanol is critical for removing unreacted dichlorobenzene .
Q. Advanced: How do competing reaction pathways during catalytic hydrogenation of 3,4-DCNB affect product distribution?
Answer:
Hydrogenation of 3,4-DCNB to 3,4-dichloroaniline (3,4-DCA) involves intermediates such as nitroso and hydroxylamine derivatives. However, side reactions like dehalogenation (yielding chloroanilines) and azoxy compound formation complicate product isolation. Kinetic studies using Pd/C catalysts reveal that hydrogen pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. toluene) significantly influence pathway selectivity. For example, polar solvents stabilize hydroxylamine intermediates, reducing azoxy byproducts . Advanced monitoring techniques (e.g., in-situ FTIR or GC-MS) are essential to track transient intermediates and optimize catalyst loading (0.5–2% Pd) for >90% selectivity toward 3,4-DCA .
Q. Basic: What are the recommended safety protocols for handling 3,4-DCNB in laboratory settings?
Answer:
3,4-DCNB is combustible (flash point: 123°C) and toxic (LD₅₀ oral rat: 1,100 mg/kg). Key safety measures include:
- Storage : Refrigerated (2–8°C) in airtight containers, isolated from oxidizers .
- PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges during weighing .
- Spill Management : Dampen solids with ethanol, collect in vapor-tight bags, and dispose via hazardous waste protocols .
- Ventilation : Use fume hoods to avoid inhalation of sublimated crystals (vapor density: 6.63, heavier than air) .
Q. Advanced: How can crystallographic data resolve discrepancies in reported physicochemical properties of 3,4-DCNB?
Answer:
Conflicting reports on melting points (39–45°C vs. 109°F/43°C) and density (1.46 g/cm³ vs. 1.4558 g/cm³ at 75°C) arise from polymorphic variations and measurement conditions. Single-crystal X-ray diffraction (SCXRD) studies identified two solvated forms of 3,4-DCNB, with lattice parameters sensitive to solvent residues (e.g., ethanol or toluene) . Computational modeling (DFT/PBE) corroborates that van der Waals interactions between Cl and NO₂ groups stabilize specific packing arrangements, explaining density variations . Researchers should standardize recrystallization solvents and document thermal analysis (DSC/TGA) conditions to ensure reproducibility .
Q. Basic: What analytical techniques are most effective for assessing 3,4-DCNB purity and degradation products?
Answer:
- HPLC-UV : Reverse-phase C18 columns with methanol/water mobile phases (70:30 v/v) resolve 3,4-DCNB from chlorobenzene derivatives (LOD: 0.1 ppm) .
- GC-MS : Electron impact ionization (70 eV) detects trace nitroso intermediates (m/z 191 for [M-Cl]+) .
- Titration : Ferrous sulfate methods quantify residual nitro groups, with >99% purity achievable via repeated ethanol washes .
Q. Advanced: How do substituent effects influence the reactivity of 3,4-DCNB in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
The electron-withdrawing Cl and NO₂ groups activate the benzene ring toward SNAr, but steric hindrance from the 3,4-substitution pattern limits regioselectivity. Kinetic studies show that methoxy substitution at the 2-position (synthesized via Ullmann coupling) increases reaction rates with amines by 30% due to reduced steric crowding . Computational studies (M06-2X/6-311+G(d,p)) reveal that the LUMO distribution at the 1-position drives nucleophilic attack, with Hammett σ⁺ constants (Cl: +0.11, NO₂: +1.27) guiding directing group selection .
Q. Basic: What are the environmental persistence and biodegradation pathways of 3,4-DCNB?
Answer:
3,4-DCNB has low water solubility (151 mg/L at 20°C) and moderate log Kₒw (2.89), indicating bioaccumulation potential . Aerobic biodegradation studies with Pseudomonas spp. show partial degradation via nitro-reductase pathways, yielding 3,4-dichloroaniline (t₁/₂: 14–28 days) . Anaerobic conditions favor reductive dechlorination, but metabolite toxicity (e.g., chloroanilines) requires further remediation via ozonation or Fenton’s reagent .
Q. Advanced: How can spectroscopic methods elucidate the electronic structure of 3,4-DCNB in solution versus solid state?
Answer:
- Solid-State NMR : ¹³C CP/MAS spectra reveal distinct chemical shifts for NO₂ (δ 142 ppm) and Cl-substituted carbons (δ 128 ppm), with J-coupling constants indicating intermolecular Cl···NO₂ interactions .
- UV-Vis : In ethanol, λₘₐₓ at 265 nm (π→π* transition) shifts bathochromically in polar aprotic solvents (e.g., DMF: Δλ +12 nm) due to solvatochromism .
- Raman Spectroscopy : Bands at 1,350 cm⁻¹ (NO₂ symmetric stretch) and 1,580 cm⁻¹ (C-Cl stretch) correlate with crystallinity, aiding polymorph identification .
Q. Basic: What are the primary applications of 3,4-DCNB in agrochemical and pharmaceutical research?
Answer:
3,4-DCNB is a precursor to:
- Herbicides : Bixafen (via nitro reduction and etherification) .
- Pharmaceuticals : Triclocarban (antimicrobial) and propanil (anthelmintic) derivatives .
- Dyes : Disperse Red 152 and Pigment Yellow 183, synthesized via diazo coupling .
Q. Advanced: What strategies mitigate data reliability issues in historical studies on 3,4-DCNB?
Answer:
Legacy data (pre-2000) often lacks GLP compliance, requiring validation via:
- Tiered Reliability Assessment : Classify studies as "reliable with restriction" if they align with OECD guidelines (e.g., EPIWIN-estimated log Kₒw) .
- Replication : Redetermine melting points via DSC and solubility via shake-flask methods to resolve discrepancies (e.g., 39–45°C vs. 43°C) .
- Meta-Analysis : Cross-reference EPA/IARC databases to confirm carcinogenicity classifications (currently not listed) .
Properties
IUPAC Name |
1,2-dichloro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBYINQTYWZXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Record name | 1,2-DICHLORO-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID8024999 | |
Record name | 3,4-Dichloronitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS. | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Record name | 3,4-Dichloronitrobenzene | |
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Boiling Point |
491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C | |
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Record name | 3,4-DICHLORONITROBENZENE | |
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Flash Point |
255 °F (NTP, 1992), 124 °C | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Record name | 3,4-Dichloronitrobenzene | |
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Solubility |
less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³ | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6 | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
Record name | 3,4-Dichloronitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3196 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w) | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol, SOLID | |
CAS No. |
99-54-7 | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dichloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dichloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT74JI7FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
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